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Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862

Audience: Researchers, scientists, and drug development professionals.

Introduction

LipidGreen2 is a fluorescent probe designed for the selective staining and imaging of neutral
lipids within cells.[1][2][3][4] As a second-generation dye, it offers enhanced fluorescence signal
and specificity compared to its predecessor, LipidGreen.[1][2][3][4] Its utility in identifying and
quantifying lipid accumulation makes it a valuable tool for studying cellular steatosis, a
condition characterized by the abnormal retention of lipids within a cell. These application notes
provide a comprehensive guide for the use of LipidGreen2 in detecting drug-induced steatosis
in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function
and toxicity.[2][5][6]

Principle of the Assay

LipidGreen2 is a cell-permeable compound that exhibits fluorescence in nonpolar
environments.[2] Upon entering the cell, it selectively partitions into neutral lipid droplets,
resulting in a significant increase in its fluorescence emission. This property allows for the
direct visualization and quantification of intracellular lipid accumulation. The intensity of the
green fluorescence is proportional to the amount of neutral lipids, providing a quantitative
measure of steatosis. LipidGreen2 has been shown to be more effective than BODIPY®
493/503 for assessing hepatotoxicity in HepG2 cells.[5]
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Product Information

Property

Value

Chemical Name

N-dimethylallylated 3-hydroxyindole based

compound

Molecular Weight

371.47 g/mol [5]

Excitation (max)

456 nm[7] (Optimal range: 440-460 nm[8])

Emission (max)

534 nm[7] (Optimal range: 490-520 nm[8])

Solubility Soluble in DMSO (e.g., 100 mg/mL)[5]
Store stock solutions at -20°C for up to 1 month
Storage or -80°C for up to 6 months, protected from light.

[1]5]

Experimental Protocols

l. Induction of Steatosis in HepG2 Cells

This protocol describes the induction of steatosis in HepG2 cells using known steatosis

inducers.

Materials:

HepG2 cells

o Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin)

o Steatosis inducers (e.g., Amiodarone, Tetracycline, Tamoxifen, Valproic Acid, or a mixture of

Oleic and Palmitic acids)

» Vehicle control (e.g., DMSO or cell culture medium)

o 96-well clear-bottom black imaging plates

e CO2 incubator (37°C, 5% CO2)
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Protocol:

o Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom black imaging plate at a density of
1 x 10" to 2 x 104 cells per well.

o Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for
cell attachment.

o Compound Treatment: Prepare serial dilutions of the steatosis-inducing compounds in
complete cell culture medium.

* Remove the existing medium from the wells and add 100 pL of the compound dilutions to the
respective wells. Include vehicle-only wells as a negative control.

 Incubation: Incubate the cells with the compounds for 24 to 72 hours at 37°C in a 5% CO2
incubator.[2][7] The incubation time may need to be optimized depending on the compound.

Il. Staining of Lipid Droplets with LipidGreen2

This protocol outlines the procedure for staining intracellular lipid droplets using LipidGreen2.

Materials:

LipidGreen2 dye

DMSO

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Formaldehyde (4% in PBS, for fixation)

Hoechst 33342 (optional, for nuclear counterstaining)

Protocol:

e Preparation of Staining Solution: Prepare a 10 uM working solution of LipidGreen2 in pre-
warmed (37°C) cell culture medium or HBSS. A 10 mM stock solution in DMSO can be
prepared and stored at -20°C.[2]
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e Cell Washing: Carefully remove the compound-containing medium from the wells. Wash the
cells once with 100 pL of pre-warmed PBS or HBSS.

e Staining: Add 100 pL of the 10 uM LipidGreen2 working solution to each well.

 Incubation: Incubate the plate for 30 minutes to 1 hour at 37°C in a 5% CO2 incubator,
protected from light.[6][7]

e Washing: Remove the staining solution and wash the cells twice with 100 pL of PBS or
HBSS.

o (Optional) Fixation and Counterstaining:

o For fixed-cell imaging, add 100 uL of 4% formaldehyde in PBS to each well and incubate
for 15-30 minutes at room temperature.

o Wash the cells twice with PBS.

o If nuclear counterstaining is desired, add a solution of Hoechst 33342 (e.g., 1 pg/mL in
PBS) and incubate for 10-15 minutes at room temperature.

o Wash the cells twice with PBS.

e Imaging: Add 100 pL of PBS or HBSS to each well and proceed with imaging.

lll. Image Acquisition and Analysis

Instrumentation:

e High-content imaging system or a fluorescence microscope equipped with appropriate filters
for green fluorescence (e.g., excitation: 470/40 nm, emission: 525/50 nm[7]).

Image Acquisition:

e Acquire images in the green channel for LipidGreen2 and, if applicable, the blue channel for
Hoechst 33342.

e Use a 10x or 20x objective for optimal visualization of cellular detail.
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e Ensure that the exposure time is set to avoid signal saturation.

Image Analysis:

Use image analysis software to quantify the fluorescence intensity of LipidGreen2.

Identify individual cells, often by using the nuclear stain to define cellular boundaries.

Measure the total or average fluorescence intensity of LipidGreen2 per cell or per well.

The number and size of lipid droplets can also be quantified.

Data Presentation

Table 1: Comparison of LipidGreen2 with Other Lipid Stains

Feature LipidGreen2 BODIPY 493/503 Nile Red
T ‘ Neutral Lipids[1][2] Neutral Lipids[9] Neutral and Polar
arge eutral Lipids eutral Lipids
J P P Lipids[2][10]
o 450-500 (yellow-gold),
Excitation (nm) ~456][7] ~493[9]
515-560 (red)[10]
. >528 (yellow-gold),
Emission (nm) ~534[7] ~503[9]
>590 (red)[10]
Signal Strength Bright[2] Bright[9] Environment
ignal Stren ri ri
g 9 9 9 dependent[10]
. Can have higher
Background Minimal[2][5] Low
background
. , Prone to
Photostability High[8] Good

photobleaching

Table 2: Example Quantitative Data for Steatosis Induction
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Mean Fluorescence
Fold Change vs.

Treatment Concentration Intensity (Arbitrary .
Units) Vehicle
Vehicle (DMSO) 0.1% 1500 1.0
Amiodarone 10 uM 4500 3.0
Amiodarone 20 uM 7500 5.0
Tetracycline 50 uM 3000 2.0
Tetracycline 100 uM 5250 3.5
Tamoxifen 5uM 3750 2.5
Tamoxifen 10 uM 6000 4.0
Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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